3-(Thiomorpholinosulfonyl)pyridin-2(1H)-one
Overview
Description
3-(Thiomorpholinosulfonyl)pyridin-2(1H)-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridinone core substituted with a thiomorpholinosulfonyl group, which imparts distinct chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiomorpholinosulfonyl)pyridin-2(1H)-one typically involves the reaction of pyridin-2(1H)-one with thiomorpholine and a sulfonylating agent. One common method includes the use of sulfonyl chlorides under basic conditions to introduce the sulfonyl group onto the thiomorpholine ring, followed by coupling with the pyridinone core. Reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(Thiomorpholinosulfonyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a thiol or sulfide.
Substitution: The pyridinone core can undergo nucleophilic substitution reactions, where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted pyridinones depending on the nucleophile used.
Scientific Research Applications
3-(Thiomorpholinosulfonyl)pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(Thiomorpholinosulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholinosulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. Pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyridine core and are known for their biological activity, particularly as fibroblast growth factor receptor inhibitors.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds also feature a pyridine core and are used in various chemical and biological applications.
Uniqueness
3-(Thiomorpholinosulfonyl)pyridin-2(1H)-one is unique due to the presence of the thiomorpholinosulfonyl group, which imparts distinct chemical reactivity and biological activity not commonly found in other pyridine derivatives. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
3-thiomorpholin-4-ylsulfonyl-1H-pyridin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S2/c12-9-8(2-1-3-10-9)16(13,14)11-4-6-15-7-5-11/h1-3H,4-7H2,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGJBBVKPNQOLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CC=CNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801237941 | |
Record name | 2(1H)-Pyridinone, 3-(4-thiomorpholinylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801237941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707392-26-4 | |
Record name | 2(1H)-Pyridinone, 3-(4-thiomorpholinylsulfonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707392-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(1H)-Pyridinone, 3-(4-thiomorpholinylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801237941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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